2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde
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Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde is a heterocyclic compound that features both a pyrazole and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxaldehyde with an oxolane derivative under acidic or basic conditions to promote cyclization and form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carboxylic acid
- 2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-methanol
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)oxolane-3-carbaldehyde is unique due to its dual ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C9H12N2O2/c1-11-8(2-4-10-11)9-7(6-12)3-5-13-9/h2,4,6-7,9H,3,5H2,1H3 |
InChI Key |
CSYDHBQPGZPIHK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)C=O |
Origin of Product |
United States |
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